molecular formula C16H13BrN4O3 B4881897 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]

Cat. No. B4881897
M. Wt: 389.20 g/mol
InChI Key: PEHMPKCVGUTODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as BMDIDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and amyloid-beta peptide aggregation.
Biochemical and Physiological Effects:
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In Alzheimer's disease, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] inhibits the aggregation of amyloid-beta peptides, which are known to form toxic plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. One area of research is the development of more efficient synthesis methods to produce 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] in larger quantities. Another area of research is the investigation of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]'s potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its potential side effects.
In conclusion, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for further research have been discussed in this paper. Further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] may lead to the development of new treatments for various diseases and conditions.

Scientific Research Applications

5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been studied for its potential applications in various scientific research areas. One of the primary research areas is cancer treatment. Studies have shown that 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has anti-cancer properties and can induce apoptosis in cancer cells. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

5-bromo-1,7-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c1-9-7-10(17)8-13-14(16(22)20(2)15(9)13)19-18-11-3-5-12(6-4-11)21(23)24/h3-8,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHMPKCVGUTODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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